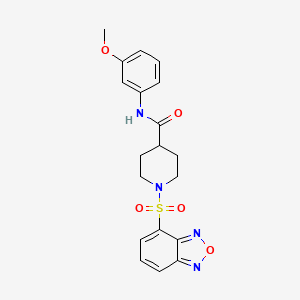
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzoxadiazole ring, a sulfonyl group, a methoxyphenyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: Sulfonylation reactions often use reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Methoxyphenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Piperidine Carboxamide: This can be synthesized through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzoxadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(3-HYDROXYPHENYL)PIPERIDINE-4-CARBOXAMIDE.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potentially as a drug candidate for treating diseases by modulating specific biological targets.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The benzoxadiazole ring could be involved in binding to the active site, while the sulfonyl and methoxyphenyl groups might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-PHENYLPIPERIDINE-4-CARBOXAMIDE: Lacks the methoxy group, which might affect its binding properties.
1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE: The methoxy group is in a different position, potentially altering its biological activity.
Uniqueness
1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H20N4O5S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H20N4O5S/c1-27-15-5-2-4-14(12-15)20-19(24)13-8-10-23(11-9-13)29(25,26)17-7-3-6-16-18(17)22-28-21-16/h2-7,12-13H,8-11H2,1H3,(H,20,24) |
InChI Key |
BWFDXLCESZDVDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















